Adb-bica
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Overview
Description
ADB-BICA, also known as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is part of a broader group of synthetic cannabinoids that have been identified in various herbal products and are often used recreationally .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADB-BICA involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a benzyl group at the nitrogen atom and a carboxamide group at the 3-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
ADB-BICA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
ADB-BICA has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in various samples.
Biology: Studied for its effects on cannabinoid receptors in the brain and its potential therapeutic applications.
Medicine: Investigated for its potential use in treating conditions such as pain, anxiety, and nausea.
Industry: Used in the development of new synthetic cannabinoids and related compounds
Mechanism of Action
ADB-BICA exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. By activating these receptors, this compound can produce effects similar to those of THC, such as euphoria, relaxation, and altered perception .
Comparison with Similar Compounds
Similar Compounds
ADB-BINACA: Another synthetic cannabinoid with a similar structure but different pharmacological properties.
ADB-4en-PINACA: A synthetic cannabinoid with a similar indole core but different functional groups.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar mechanism of action but different chemical structure
Uniqueness
ADB-BICA is unique in its specific combination of functional groups, which gives it distinct pharmacological properties compared to other synthetic cannabinoids. It has been found to have weaker hypolocomotive effects compared to other compounds like MDMB-4en-PINACA .
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h4-12,14,19H,13H2,1-3H3,(H2,23,26)(H,24,27) |
InChI Key |
OGVITAUBEIIKNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Synonyms |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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